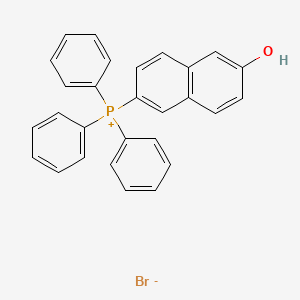
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide is a complex organic compound that features a naphthalene ring substituted with a hydroxyl group and a triphenylphosphonium moiety, along with a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with triphenylphosphine in the presence of a brominating agent such as hydrobromic acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The triphenylphosphonium moiety can undergo reduction reactions to form triphenylphosphine oxide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Triphenylphosphine oxide derivatives from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
科学的研究の応用
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound's ability to interact with biological membranes makes it useful in the study of mitochondrial function and oxidative stress.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the treatment of mitochondrial diseases.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism by which (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium moiety can target mitochondria due to its lipophilic nature, allowing it to cross cell membranes and accumulate within mitochondria. Once inside, it can modulate mitochondrial function and influence cellular processes such as apoptosis and energy production.
Molecular Targets and Pathways Involved:
Mitochondrial membrane potential
Reactive oxygen species (ROS) production
Apoptotic signaling pathways
類似化合物との比較
Triphenylphosphonium chloride
Triphenylphosphonium iodide
6-Hydroxynaphthalene-2-carboxylic acid
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Its ability to interact with biological systems and influence mitochondrial function opens up possibilities for new therapeutic and industrial applications.
特性
CAS番号 |
844468-44-6 |
|---|---|
分子式 |
C28H22BrOP |
分子量 |
485.3 g/mol |
IUPAC名 |
(6-hydroxynaphthalen-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H21OP.BrH/c29-24-18-16-23-21-28(19-17-22(23)20-24)30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H;1H |
InChIキー |
QMSZFRBVGISFKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















